Quinoxalin-2-ylmethanamine: An In-depth Technical Guide to its Chemical Properties, Structure, and Biological Significance
Quinoxalin-2-ylmethanamine: An In-depth Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on quinoxalin-2-ylmethanamine, a key derivative, providing a comprehensive overview of its chemical structure, properties, and the broader biological significance of the quinoxaline core. While specific experimental data for quinoxalin-2-ylmethanamine is limited in public literature, this document compiles predicted data and representative experimental protocols and spectroscopic information from closely related analogs to provide a thorough understanding of this important chemical entity. The synthesis, characterization, and known biological signaling pathways of quinoxaline derivatives are discussed, highlighting their potential in drug discovery and development.
Chemical Structure and Properties
Quinoxalin-2-ylmethanamine (CAS No. 131052-78-3) features a quinoxaline nucleus with a methanamine substituent at the 2-position.[1][2][3][4] The core quinoxaline structure, a bioisostere of naphthalene, imparts a unique combination of aromaticity and hydrogen bonding capabilities, making it a privileged scaffold in medicinal chemistry.[5]
Physicochemical Properties
Precise experimental data for quinoxalin-2-ylmethanamine is not extensively reported. The following table summarizes predicted physicochemical properties, which are valuable for initial in silico screening and experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [6] |
| Boiling Point | 290.9 ± 25.0 °C | ChemicalBook |
| Density | 1.224 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 7.93 ± 0.40 | ChemicalBook |
Note: The data in this table is predicted and should be used as an estimate. Experimental verification is recommended.
Spectroscopic Characterization
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of a quinoxaline derivative typically shows signals for the aromatic protons of the benzene and pyrazine rings in the downfield region (δ 7.5-9.5 ppm). The chemical shifts are influenced by the substitution pattern. The protons of the aminomethyl group in quinoxalin-2-ylmethanamine would be expected to appear as a singlet or a multiplet in the upfield region, typically between δ 3.0 and 5.0 ppm.
¹³C NMR: The carbon NMR spectrum of a quinoxaline derivative will exhibit signals for the eight carbons of the bicyclic system, generally in the range of δ 120-160 ppm. The carbon of the aminomethyl group would appear at a higher field, typically between δ 40 and 60 ppm. The specific chemical shifts are sensitive to the electronic environment of each carbon atom.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum of quinoxalin-2-ylmethanamine is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinoxaline ring (around 1500-1650 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).[10][11][12][13][14][15]
Mass Spectrometry (MS)
In mass spectrometry, quinoxalin-2-ylmethanamine would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (159.19). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the quinoxaline ring system.[16][17][18]
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxalines is a well-established area of organic chemistry. The most common and versatile method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][19][20][21][22][23][24][25]
General Experimental Protocol for Quinoxaline Synthesis
The following is a representative protocol for the synthesis of a 2-substituted quinoxaline derivative, which can be adapted for the synthesis of quinoxalin-2-ylmethanamine by using an appropriate α-keto amine or a protected derivative.
Reaction: Condensation of o-phenylenediamine with an α-keto compound.
Materials:
-
o-Phenylenediamine
-
α-ketoaldehyde or α-ketoester
-
Ethanol or acetic acid (solvent)
-
Catalyst (optional, e.g., a mild acid)
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the α-keto compound (1 equivalent) to the solution.
-
If required, add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).
-
Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired quinoxaline derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Biological Activity and Signaling Pathways
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[19][21][22][26][27] Their mechanism of action often involves interaction with specific biological targets and modulation of key signaling pathways.
Anticancer Activity
Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms:
-
Kinase Inhibition: Quinoxalines can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For example, certain derivatives have been shown to inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in stress and apoptotic responses.[23][28]
-
DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate into the DNA double helix, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[19]
-
Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic pathways.
Signaling Pathway Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified experimental workflow for synthesizing quinoxaline derivatives and a conceptual signaling pathway for their potential anticancer activity.
Caption: A generalized workflow for the synthesis and characterization of quinoxaline derivatives.
Caption: A conceptual diagram illustrating potential mechanisms of anticancer activity for quinoxaline derivatives.
Conclusion
Quinoxalin-2-ylmethanamine, as a representative of the broader class of quinoxaline derivatives, holds significant promise in the field of medicinal chemistry. The quinoxaline scaffold's versatile chemical nature allows for the synthesis of diverse libraries of compounds with a wide range of biological activities. While detailed experimental data on quinoxalin-2-ylmethanamine is sparse, the established synthetic routes and the known biological targets of related compounds provide a strong foundation for future research and development. Further investigation into the specific properties and mechanisms of action of quinoxalin-2-ylmethanamine and its analogs is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this important class of heterocyclic compounds.
References
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